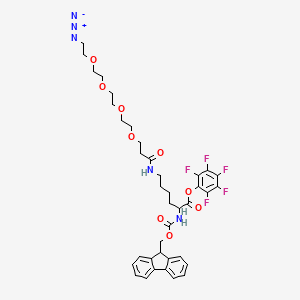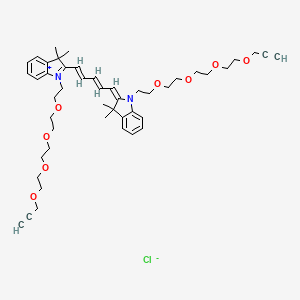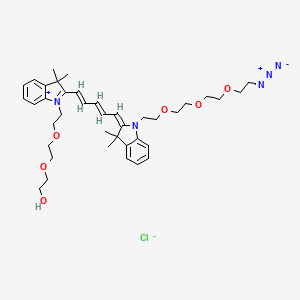
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester is a crosslinker containing an Fmoc protected amine and PFP protected amine, an azide group and a lysine. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Fluorescent Peptides and PNA Oligomers Synthesis
Fluorescein-conjugated lysine monomers have been synthesized using Fmoc-protected monomers, a method that could incorporate fluorescein into peptides and PNA oligomers during solid phase synthesis. This approach allows for the production of fluorescent products, useful in a variety of biochemical applications (Lohse, Nielsen, Harrit, & Dahl, 1997).
Synthesis of Inhibitors for Proteolytic Enzymes
Fmoc-Lys(Boc)-OH, similar to Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester, has been used in synthesizing libraries of peptides to identify inhibitors of enzymes like cruzipain. This technique has potential applications in developing therapeutic agents for diseases involving proteolytic enzymes (Meldal et al., 1998).
Solid-Phase Synthesis of Glycopeptides
Fmoc-protected amino acids, including lysine derivatives, have been utilized in the solid-phase synthesis of glycopeptides. This approach is significant for creating specific peptide sequences with potential therapeutic applications (Jansson, Meldal, & Back, 1990).
Synthesis of Polypeptides
Research indicates the use of Fmoc-L-Lys(Boc)-OH for improving the synthesis of polypeptides, which are crucial in studying physiological processes and developing treatments for various diseases (Zhao Yi-nan & Melanie Key, 2013).
Synthesis of Amino Acid Analogs
Studies have focused on synthesizing amino acid analogs using Fmoc-protected lysine, facilitating the incorporation of metal binding sites into peptides, which is important in the field of biochemistry (Shah & Rana, 1996).
Synthesis of Fluorescently Labelled Glycopeptides
The stability of Fmoc-protected amino acids under microwave-assisted synthesis conditions has been demonstrated, enabling the efficient automated synthesis of fluorescently labelled glycopeptides, a crucial development in biochemical research (Kowalczyk, Harris, Dunbar, & Brimble, 2009).
Properties
Molecular Formula |
C38H42F5N5O9 |
|---|---|
Molecular Weight |
807.77 |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51) |
InChI Key |
NOHZZMMQTNBKSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








